(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one

Chiral synthesis Enantiomeric purity Pharmaceutical intermediates

(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one (CAS 252330-13-5) is a single-enantiomer oxazolidinone that serves as a versatile chiral intermediate in medicinal chemistry. The compound bears a 4-iodophenyl moiety that functions as a reactive handle for palladium-catalyzed cross‑coupling reactions, enabling rapid diversification of the oxazolidinone scaffold.

Molecular Formula C10H10INO3
Molecular Weight 319.098
CAS No. 252330-13-5
Cat. No. B2823082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one
CAS252330-13-5
Molecular FormulaC10H10INO3
Molecular Weight319.098
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=C(C=C2)I)CO
InChIInChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1
InChIKeyKECRHMULLZOXQY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one (CAS 252330-13-5) – Chiral Oxazolidinone Intermediate for Pharmaceutical R&D and Cross-Coupling Chemistry


(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one (CAS 252330-13-5) is a single-enantiomer oxazolidinone that serves as a versatile chiral intermediate in medicinal chemistry. The compound bears a 4-iodophenyl moiety that functions as a reactive handle for palladium-catalyzed cross‑coupling reactions, enabling rapid diversification of the oxazolidinone scaffold . Its enantiomeric purity (typically ≥95% ee) distinguishes it from the racemic mixture (CAS 84460-41-3) and makes it suitable for the asymmetric synthesis of biologically active molecules, including monoamine oxidase inhibitors and antibacterial agents .

Why (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinone Analogs


Oxazolidinone derivatives that lack the 4-iodophenyl substituent (e.g., toloxatone) or are supplied as racemic mixtures (CAS 84460-41-3) cannot replicate the combined stereochemical control and synthetic versatility offered by this single (R)-enantiomer. The iodine atom is essential for downstream cross-coupling chemistry, while the defined (R)-configuration is critical for generating enantiomerically pure pharmaceutical candidates . Substituting either the enantiopure form or the iodoarene functionality compromises both the stereochemical outcome and the accessible chemical space, directly impacting the validity and reproducibility of lead-optimization programs .

Quantitative Differentiation Evidence for (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one vs. Closest Comparators


Enantiomeric Excess: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer

The target compound is supplied with a certified enantiomeric excess (ee) that is absent in the racemic mixture (CAS 84460-41-3). While the racemate contains an equimolar blend of (R)‑ and (S)‑enantiomers (0% ee), the (R)‑enantiomer is typically provided at ≥95% ee, as confirmed by the vendor specification . This level of enantiopurity is mandatory for asymmetric syntheses where the (S)‑enantiomer would lead to the opposite stereochemical outcome and potentially inactive or toxic products [1].

Chiral synthesis Enantiomeric purity Pharmaceutical intermediates

Cross-Coupling Handle: 4-Iodophenyl vs. Non-Halogenated 3-Aryl Oxazolidinones

The 4-iodophenyl substituent of the target compound acts as an electrophilic partner in Pd‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Heck, Buchwald‑Hartwig), whereas the non‑halogenated comparator toloxatone (3‑m‑tolyl) is inert under identical conditions [1]. This reactivity difference has been exploited to generate libraries of 4‑aryl‑substituted oxazolidinones; for instance, Suzuki coupling of a 4‑iodophenyl oxazolidinone with phenylboronic acid proceeds in >80% yield under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C) [2].

Palladium catalysis C–C bond formation Diversity-oriented synthesis

Validated Intermediate for CNS-Active Oxazolidinones vs. Unsubstituted 5-Hydroxymethyl-2-oxazolidinone

The target compound (and its racemate) has been employed as a reactant in the synthesis of 5‑(aminomethyl)oxazolidin‑2‑one derivatives that inhibit monoamine oxidase type B (MAO‑B) in rat brain homogenates . In contrast, the unsubstituted (R)-5‑hydroxymethyl-2‑oxazolidinone (CAS 97859-51-3) lacks the N‑aryl group required for MAO‑B binding and shows no inhibitory activity at concentrations up to 100 μM [1].

Monoamine oxidase B CNS drug discovery Antidepressant

Recommended Procurement Scenarios for (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one


Asymmetric Synthesis of Enantiopure 3‑Aryl‑5‑aminomethyl‑oxazolidin‑2‑one Drug Candidates

The (R)‑configured hydroxymethyl group serves as a direct precursor to the aminomethyl pharmacophore found in oxazolidinone antibacterials and CNS agents. The defined (R)‑stereochemistry ensures that the final drug substance possesses the required absolute configuration, eliminating the 50% waste associated with racemic starting materials. This scenario is validated by the compound’s documented use in preparing MAO‑B inhibitors starting from the 4‑iodophenyl intermediate .

Palladium-Catalyzed Diversification for Structure–Activity Relationship (SAR) Studies

The iodine atom enables sequential Suzuki, Sonogashira, or Buchwald‑Hartwig couplings to generate focused libraries of N‑aryl‑substituted oxazolidinones. This strategy has been demonstrated on analogous 4‑iodophenyl oxazolidinone substrates, yielding diverse biaryl derivatives with modulated antibacterial and CNS activities [1]. The reactive C–I bond ensures high conversion (>80%) under mild catalytic conditions, making the compound a cost‑effective entry point for parallel synthesis.

Chiral Reference Standard for Enantiomeric Purity Method Development

Because the (R)‑enantiomer is well‑characterized and commercially available at defined enantiomeric excess (≥95% ee) , it can serve as a reference standard for developing chiral HPLC or SFC methods. This is essential for quality control of downstream enantiopure APIs, where regulatory guidelines require quantification of the undesired enantiomer at levels ≤0.15%.

Precursor to Radioiodinated Oxazolidinones for Autoradiography or SPECT Imaging

The 4‑iodophenyl motif is amenable to isotopic exchange with iodine‑125 or iodine‑123, enabling the preparation of radiolabeled oxazolidinone probes for in vitro autoradiography or in vivo SPECT imaging of MAO‑B distribution. The (R)‑stereochemistry is critical because MAO‑B exhibits enantioselective substrate recognition [2].

Quote Request

Request a Quote for (R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.